molecular formula C7H3ClINS B12981438 7-Chloro-4-iodobenzo[d]thiazole

7-Chloro-4-iodobenzo[d]thiazole

Cat. No.: B12981438
M. Wt: 295.53 g/mol
InChI Key: NRNWVUDLNXNQHH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-iodobenzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2-chloro-1-iodobenzene in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as electrosynthesis, are also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-iodobenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazoles, while coupling reactions can produce biaryl or heteroaryl derivatives .

Mechanism of Action

The mechanism of action of 7-Chloro-4-iodobenzo[d]thiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The thiazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to modulation of the target’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-4-iodobenzo[d]thiazole is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and potential for further functionalization. This dual halogenation can enhance its biological activity and enable the synthesis of more complex derivatives .

Properties

Molecular Formula

C7H3ClINS

Molecular Weight

295.53 g/mol

IUPAC Name

7-chloro-4-iodo-1,3-benzothiazole

InChI

InChI=1S/C7H3ClINS/c8-4-1-2-5(9)6-7(4)11-3-10-6/h1-3H

InChI Key

NRNWVUDLNXNQHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)SC=N2)I

Origin of Product

United States

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